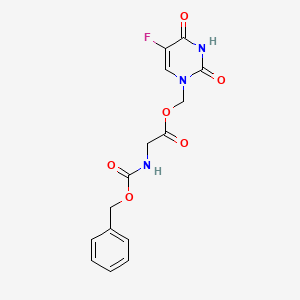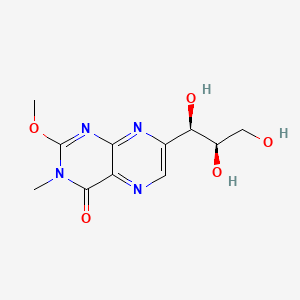
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological properties. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur in their structure. This particular compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)sarcosine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its neuroprotective effects and its ability to inhibit excitotoxic actions at neuronal excitatory amino acid receptor sites.
Medicine: Potential therapeutic agent for conditions such as stroke, cardiac arrest, and neurodegenerative diseases.
Industry: Used in the development of stimuli-responsive polymers and as a component in drug delivery systems
Mécanisme D'action
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with neuronal excitatory amino acid receptor sites. The compound acts as an antagonist, inhibiting the excitotoxic actions of endogenous amino acids like glutamate. This inhibition helps protect neurons from damage caused by conditions such as anoxia or ischemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Used as a photoinitiator and in drug delivery systems.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate DNA
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific neuroprotective properties and its ability to inhibit excitotoxic actions at neuronal receptor sites. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and conditions involving neuronal damage .
Propriétés
Numéro CAS |
95948-30-4 |
|---|---|
Formule moléculaire |
C19H23N3OS |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)12-13-21(3)14-19(23)22-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)22/h4-11H,12-14H2,1-3H3 |
Clé InChI |
AXKCZGIBVNCQJN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


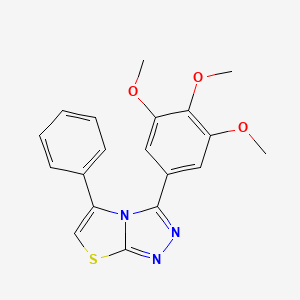
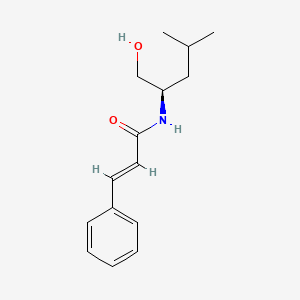
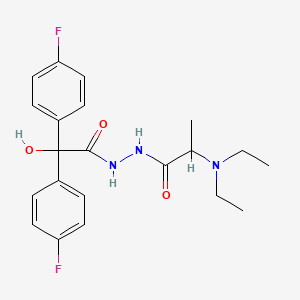
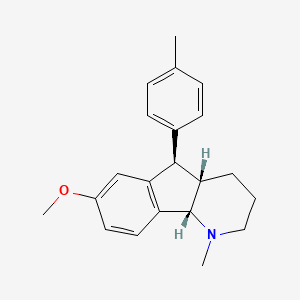
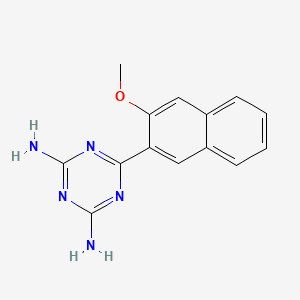
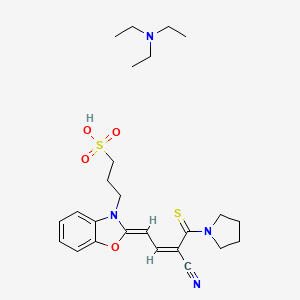
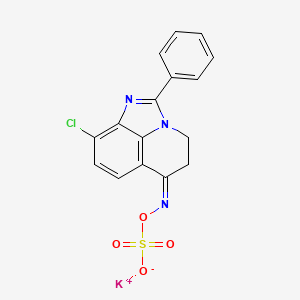

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)



